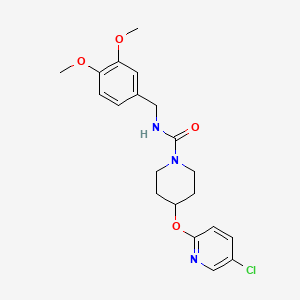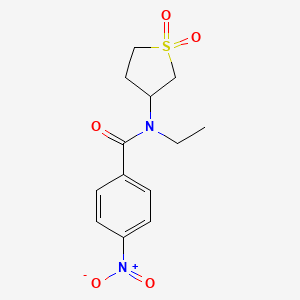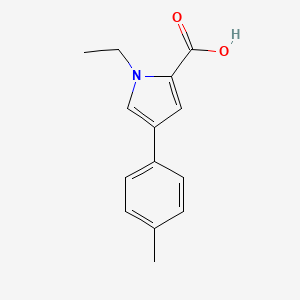
4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in the development of new drugs. The compound is a piperidine derivative that has been synthesized through a complex chemical process.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide and its derivatives have been explored for various scientific applications, including their synthesis and potential biological activities. Research has led to the development of novel compounds derived from similar structures with anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic properties, indicating the potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction and Antagonist Activity
The molecular interactions and antagonist activities of related compounds have been a focal point of research. Studies have shown that certain derivatives can act as selective antagonists for various receptors, suggesting applications in treating disorders like binge eating and HIV-1 infection. For example, research on compounds acting as selective OX1R antagonists provides insight into novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives, including compounds with structures analogous to this compound, has demonstrated potential antimicrobial activity. These studies contribute to the search for new antimicrobial agents, highlighting the versatility and applicability of these compounds in developing treatments for bacterial and fungal infections (Jadhav, Raundal, Patil, & Bobade, 2017).
Propiedades
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c1-26-17-5-3-14(11-18(17)27-2)12-23-20(25)24-9-7-16(8-10-24)28-19-6-4-15(21)13-22-19/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVOFEMYGVWGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)
![N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535566.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)
![3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2535570.png)
![1,3-Dimethyl-6-[5-(7H-purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2535571.png)
![4-(8-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2535572.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)